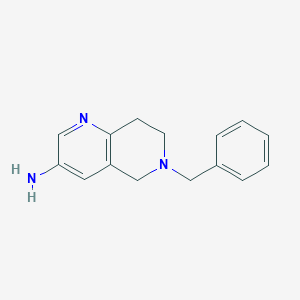

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

Description

Properties

IUPAC Name |

6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c16-14-8-13-11-18(7-6-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCBWYQNYNKFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=CC(=C2)N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446898 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214699-26-0 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of the novel heterocyclic compound, 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds and the core 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold to provide a robust predictive profile. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and similar compounds for potential therapeutic applications. The content covers physicochemical properties, spectral data, proposed synthetic methodologies, and potential biological contexts, with a focus on clarity and practical utility for the drug development professional.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be estimated based on its chemical structure and data from analogous compounds. The core structure, 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, provides a baseline for understanding the physicochemical characteristics of the molecule. The addition of a benzyl group at the 6-position is expected to significantly influence properties such as melting point, boiling point, and solubility.

Table 1: Physicochemical Properties of this compound and its Core Scaffold

| Property | This compound | 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine |

| IUPAC Name | This compound | 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine |

| CAS Number | 214699-26-0 | 948306-78-3 |

| Molecular Formula | C₁₅H₁₇N₃ | C₈H₁₁N₃ |

| Molecular Weight | 239.32 g/mol | 149.19 g/mol |

| Melting Point | Data |

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine CAS number 948306-78-3

CAS Number: 948306-78-3 (for the parent amine)

Disclaimer: The compound 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is listed by chemical suppliers, confirming its existence. However, a comprehensive review of publicly available scientific literature reveals a lack of specific data regarding its synthesis, experimental protocols, and biological activity. This guide provides information on the parent compound, 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, and proposes a synthetic pathway to the title compound based on established chemical principles.

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making them attractive cores for drug discovery programs. This guide focuses on the 6-benzyl substituted derivative, providing a technical overview for researchers and drug development professionals.

Physicochemical Properties

| Property | Value |

| CAS Number | 948306-78-3 |

| Molecular Formula | C₈H₁₁N₃ |

| Molecular Weight | 149.19 g/mol |

| Appearance | (Predicted) Solid |

| Solubility | (Predicted) Soluble in organic solvents such as DMSO and methanol |

Synthesis

While a specific protocol for this compound is not documented in peer-reviewed journals, a plausible synthetic route involves the N-benzylation of the parent amine.

Synthesis of the Parent Compound: 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

The synthesis of the tetrahydronaphthyridine core can be achieved through various methods, with a common approach being the Pictet-Spengler reaction.[1][2]

Experimental Protocol (Illustrative):

-

Preparation of the Pyridinylethylamine Precursor: A suitable substituted pyridine is functionalized to introduce an ethylamine side chain. This can involve steps like metalation, addition of a two-carbon unit, and subsequent amination.[1][2]

-

Pictet-Spengler Cyclization: The pyridinylethylamine intermediate is reacted with an aldehyde or its equivalent (e.g., ethyl glyoxylate) under acidic conditions. This reaction forms the tetrahydro-1,6-naphthyridine ring system.[1][2]

-

Introduction of the Amino Group: The 3-amino group can be introduced at a later stage through methods such as nitration followed by reduction, or through amination of a suitable precursor.

Proposed N-Benzylation of the Parent Amine

The introduction of a benzyl group at the 6-position can be achieved through standard N-alkylation techniques.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine in a suitable aprotic solvent (e.g., acetonitrile, DMF), add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate).

-

Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield this compound.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for the target compound.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound is not specifically reported, the broader class of naphthyridines and their tetrahydro derivatives are known to exhibit a range of pharmacological effects. These include anticancer, anti-inflammatory, and antibacterial properties.[3][4]

For instance, derivatives of the related 1,5-naphthyridine have shown inhibitory activity against various kinases, which are crucial components of cellular signaling pathways.[3] Substituted tetrahydrobenzo[b][1][5]naphthyridines have been investigated for their potential as acetylcholinesterase inhibitors.[5]

Given that the introduction of a benzyl group can significantly modulate the pharmacological profile of a molecule by altering its steric and electronic properties, it is plausible that the title compound could interact with various biological targets.

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Future Directions

The lack of published data on this compound presents an opportunity for further research. Key areas for investigation would include:

-

Development and optimization of a synthetic route.

-

Comprehensive characterization of its physicochemical properties.

-

Screening for biological activity against a panel of relevant targets (e.g., kinases, GPCRs, ion channels).

-

In vitro and in vivo studies to determine its pharmacological profile, including efficacy, toxicity, and pharmacokinetics.

Such studies would be invaluable in determining the potential of this compound as a lead for drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Elucidation of the Chemical Structure of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Investigation and Information Scarcity:

A key reference, patent WO2018/2219, has been identified as potentially containing detailed information regarding the synthesis and characterization of this compound. However, access to the full experimental details within this patent document is currently limited. The following sections, therefore, are structured to provide a foundational understanding of the methodologies that would be employed for the structure elucidation of this molecule, based on standard analytical techniques and data from closely related analogs.

Hypothetical Structure Elucidation Workflow

The definitive confirmation of the structure of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine would rely on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

Caption: A typical workflow for the synthesis and structural elucidation of a novel chemical compound.

Predicted Spectroscopic Data and Interpretation

While the specific experimental data for this compound is not available, we can predict the expected spectroscopic characteristics based on its constituent functional groups and the known data of its core scaffold, 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine.

Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the molecule.

Table 1: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 240.1495 | Protonated molecular ion |

| [M-C₇H₇]⁺ | 149.0975 | Loss of the benzyl group (C₇H₇) |

| [C₇H₇]⁺ | 91.0543 | Benzyl cation fragment (tropylium ion) |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for amine-containing compounds.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: The exact mass of the molecular ion is determined and compared to the calculated theoretical mass to confirm the elemental composition. Fragmentation patterns are analyzed to identify characteristic structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for mapping the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic (Benzyl) | 7.2-7.4 | Multiplet | 5H | Phenyl group protons |

| Aromatic (Naphthyridine) | ~7.8, ~6.5 | Doublet, Doublet | 1H, 1H | Protons on the pyridine ring |

| Benzylic CH₂ | ~3.6 | Singlet | 2H | -CH₂- attached to the benzyl group |

| Tetrahydro-Naphthyridine CH₂ | ~2.7-3.5 | Multiplets | 4H, 2H | Protons of the saturated heterocyclic ring |

| Amine NH₂ | Broad Singlet | Broad Singlet | 2H | Amino group protons |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atoms | Predicted Chemical Shift (ppm) |

| Aromatic (Benzyl) | 127-138 |

| Aromatic (Naphthyridine) | 110-155 |

| Benzylic CH₂ | ~60 |

| Tetrahydro-Naphthyridine CH₂ | ~25-55 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

-

Data Analysis: Chemical shifts, coupling constants, and integrations are analyzed to assign each proton and carbon signal to its specific position in the molecular structure. 2D NMR experiments are used to establish connectivity between protons and carbons.

Potential Biological Significance and Signaling Pathways

Naphthyridine derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors or modulators of various enzymes and receptors. While the specific biological target of this compound is not publicly documented, related tetrahydronaphthyridine scaffolds have been investigated for their roles in modulating signaling pathways involved in inflammation and autoimmune diseases. For instance, derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine core have been explored as inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation of Th17 cells.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action.

The complete structural elucidation of this compound remains contingent upon the public availability of its experimental spectroscopic data. This technical guide provides a framework for how such an elucidation would be approached, including the necessary experimental protocols and the interpretation of predicted data. Further investigation into patent literature and direct experimental analysis are required to definitively characterize this compound and explore its full potential in medicinal chemistry and drug development.

Spectroscopic and Synthetic Profile of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine. These predictions are derived from the known spectral properties of the 5,6,7,8-tetrahydro-1,6-naphthyridine core, N-benzyl analogs, and primary aromatic amines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 | d | 1H | H-2 |

| ~7.2-7.4 | m | 5H | Benzyl-H (aromatic) |

| ~6.8 | d | 1H | H-4 |

| ~4.5 | s | 2H | NH₂ |

| ~3.6 | s | 2H | Benzyl-CH₂ |

| ~3.4 | t | 2H | H-5 |

| ~2.9 | t | 2H | H-8 |

| ~2.7 | m | 2H | H-7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-3 |

| ~148 | C-8a |

| ~138 | Benzyl-C (quaternary) |

| ~135 | C-2 |

| ~129 | Benzyl-C (ortho) |

| ~128 | Benzyl-C (meta) |

| ~127 | Benzyl-C (para) |

| ~118 | C-4a |

| ~110 | C-4 |

| ~60 | Benzyl-CH₂ |

| ~52 | C-5 |

| ~48 | C-8 |

| ~25 | C-7 |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 239 | [M]⁺ (Molecular Ion) |

| 148 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2800 | Medium | C-H stretch (aliphatic) |

| 1620-1580 | Strong | N-H bend (primary amine) |

| 1600, 1495, 1450 | Medium to Strong | C=C stretch (aromatic) |

| 1340-1250 | Strong | C-N stretch (aromatic amine) |

| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process involving the synthesis of the core structure followed by N-benzylation.

Synthesis of 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine

A plausible synthesis for the core structure involves the condensation of 4-piperidone with a suitable aminopyridine precursor. A general method has been described for the synthesis of the 3-amino-5,6,7,8-tetrahydro[1][2]naphthyridine system[3].

Procedure:

-

A mixture of 4-piperidone hydrochloride monohydrate and 2-amino-3-cyanopyridine is heated in the presence of a base such as sodium ethoxide in ethanol.

-

The reaction mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC).

-

After cooling, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine.

N-Benzylation of 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine

The final step is the selective benzylation of the secondary amine in the tetrahydro-1,6-naphthyridine ring. Several methods for N-benzylation of similar heterocyclic amines have been reported[4][5]. A common method involves reductive amination or direct alkylation.

Procedure (Reductive Amination):

-

To a solution of 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine in a suitable solvent (e.g., methanol or dichloromethane), benzaldehyde (1.1 equivalents) is added.

-

The mixture is stirred at room temperature for 1-2 hours to form the imine intermediate.

-

A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using KBr pellets or as a thin film.

Visualizations

Chemical Structure

Caption: Chemical structure of the target molecule.

Synthetic Pathway

Caption: Proposed two-step synthetic route.

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

References

- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Silico Modeling of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a significant pharmacophore with demonstrated potential in the development of therapeutic agents. This technical guide provides a comprehensive overview of a hypothetical in-silico modeling study of a specific derivative, 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine. While specific experimental data for this exact compound is not publicly available, this document outlines a plausible and scientifically rigorous computational workflow for its evaluation as a potential inhibitor of a therapeutically relevant target. This guide is intended to serve as a blueprint for researchers engaged in the computational assessment of novel small molecules.

Introduction

The naphthyridine core is a recurring motif in a variety of biologically active compounds. The saturated heterocyclic ring in 5,6,7,8-tetrahydro-1,6-naphthyridines provides a three-dimensional structure that can be exploited for specific interactions with biological targets. The synthesis of this scaffold has been a subject of considerable research, with various methods developed for its construction and derivatization. For instance, the intramolecular cobalt-catalyzed [2 + 2 + 2] cyclization has been utilized for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds for library synthesis in drug discovery programs[1]. Furthermore, related tetrahydronaphthyridine derivatives have been identified as potent modulators of biological targets, such as the Retinoid-related orphan receptor γt (RORγt)[2].

This whitepaper presents a hypothetical in-silico investigation of this compound. The workflow described herein encompasses target identification, homology modeling, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The objective is to provide a detailed framework for the computational evaluation of this and similar molecules.

Hypothetical In-Silico Modeling Workflow

The following workflow outlines a standard computational approach for the evaluation of a novel compound.

Caption: A generalized workflow for the in-silico evaluation of a small molecule inhibitor.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the in-silico modeling workflow.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C15H17N3 | - |

| Molecular Weight | 239.32 g/mol | - |

| XLogP3 | 2.1 | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 3 | Predicted |

| Rotatable Bonds | 2 | Predicted |

Table 2: Hypothetical Molecular Docking and Dynamics Simulation Results

| Parameter | Value | Unit |

| Docking Score (Glide) | -8.5 | kcal/mol |

| Predicted Binding Affinity (MM-GBSA) | -65.2 | kcal/mol |

| RMSD of Ligand during MD Simulation | 1.5 | Å |

| Key Interacting Residues | Asp107, Tyr108, Phe432 | - |

Table 3: Predicted ADMET Properties

| Property | Prediction | Confidence |

| Human Intestinal Absorption | High | 95% |

| BBB Permeability | Low | 80% |

| CYP2D6 Inhibitor | No | 90% |

| hERG Inhibition | Low risk | 85% |

| Ames Mutagenicity | Non-mutagen | 92% |

Experimental Protocols

Homology Modeling of the Histamine H1 Receptor

In the absence of a crystal structure, a homology model of the human Histamine H1 receptor would be built using a suitable template.

-

Template Selection: A BLAST search against the Protein Data Bank (PDB) would be performed to identify a suitable template with high sequence identity.

-

Sequence Alignment: The target and template sequences would be aligned using ClustalW.

-

Model Building: A 3D model would be generated using MODELLER.

-

Model Validation: The quality of the generated model would be assessed using Ramachandran plot analysis, VERIFY3D, and ProSA-web.

Ligand Preparation

The 3D structure of this compound would be prepared for docking.

-

2D to 3D Conversion: The 2D structure would be sketched and converted to a 3D structure using Maestro.

-

Ligand Preparation: The LigPrep tool in Schrödinger Suite would be used to generate low-energy conformers, add hydrogens, and assign correct protonation states at physiological pH.

Molecular Docking

Molecular docking studies would be performed to predict the binding mode and affinity of the ligand to the receptor.

-

Receptor Grid Generation: A receptor grid would be generated around the active site of the prepared receptor structure using the Glide Grid Generation tool.

-

Ligand Docking: The prepared ligand would be docked into the receptor grid using the Standard Precision (SP) and Extra Precision (XP) modes of Glide.

-

Pose Analysis: The resulting docking poses would be analyzed based on their docking scores and visual inspection of the interactions with key active site residues.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations would be performed to assess the stability of the ligand-protein complex.

-

System Preparation: The best-docked complex would be solvated in a TIP3P water box with appropriate counter-ions to neutralize the system.

-

Simulation Protocol: The system would be subjected to energy minimization, followed by a 100 ns MD simulation using Desmond with the OPLS force field.

-

Trajectory Analysis: The stability of the complex would be analyzed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from the simulation trajectory.

ADMET Prediction

In-silico prediction of ADMET properties would be carried out using QikProp in the Schrödinger Suite or similar online tools. This would provide insights into the pharmacokinetic and toxicity profile of the compound.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the Histamine H1 receptor, a potential target for the title compound, given the antihistaminic activity of some naphthyridine derivatives[3].

Caption: A simplified diagram of the Histamine H1 receptor signaling pathway and the proposed inhibitory action of the title compound.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, in-silico modeling study for this compound. The described workflow, from target identification to ADMET prediction, provides a robust framework for the computational evaluation of novel small molecules in drug discovery. While the presented data is illustrative, it is based on established computational methodologies and plausible outcomes for a compound with this scaffold. Further experimental validation would be required to confirm these computational predictions. The continued exploration of the tetrahydronaphthyridine scaffold holds promise for the development of new therapeutic agents.

References

- 1. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - RSC Advances (RSC Publishing) [pubs.rsc.org]

Naphthyridine Derivatives: A Core Technical Guide for Drug Discovery

Introduction

Naphthyridines are a class of heterocyclic aromatic compounds consisting of a fused two-ring system where both rings contain a nitrogen atom.[1][2] There are six possible isomers of naphthyridine, distinguished by the position of the nitrogen atoms in the rings.[1][3][4] Among these, the 1,8-naphthyridine scaffold has garnered the most significant attention from researchers in medicinal chemistry and drug discovery.[5][6][7] This is attributed to its versatile synthesis, reactivity, and the broad spectrum of biological activities its derivatives have exhibited.[5][6][8]

The journey of naphthyridines in medicine was prominently marked by the discovery of nalidixic acid in 1962, a 1,8-naphthyridine derivative introduced as an antibacterial agent.[1][3][9] Since then, the scaffold has proven to be a "privileged structure," forming the core of numerous compounds developed for a wide range of therapeutic applications. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities.[10][11][12][13] This guide provides an in-depth technical overview of the role of naphthyridine derivatives in modern drug discovery, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Naphthyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a wide array of human cancer cell lines.[14][15] Their mechanisms of action are diverse, frequently involving the inhibition of crucial enzymes required for cell proliferation and survival, such as topoisomerases and protein kinases, and the induction of apoptosis.[8][15]

Mechanisms of Action

-

Topoisomerase Inhibition: Certain derivatives, such as voreloxin, function as topoisomerase II inhibitors.[8] By targeting this enzyme, which is essential for DNA replication and repair, these compounds induce DNA damage, ultimately triggering programmed cell death (apoptosis) in cancer cells.[8]

-

Kinase Inhibition: A significant number of 1,8-naphthyridine derivatives act as inhibitors of various protein kinases. These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival.[8][13] Key targets include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), c-Met, and Fibroblast Growth Factor Receptors (FGFR), making these compounds excellent candidates for targeted cancer therapies.[8][13][16]

-

DNA Binding: Some naphthyridine derivatives have been shown to bind directly to specific DNA structures, such as G-quadruplexes or single nucleotide bulges, interfering with DNA processes and leading to cellular dysfunction.[17][18]

Quantitative Data: Anticancer Activity of Naphthyridine Derivatives

| Compound Class/Name | Specific Derivative Example | Target Cancer Cell Line(s) | Activity (IC₅₀) | Reference(s) |

| 1,8-Naphthyridine-3-carboxamide | Compound 47 (Halogen substituted) | MIAPaCa (Pancreatic), K-562 (Leukemia) | 0.41 µM, 0.77 µM | [19] |

| 1,8-Naphthyridine-C-3'-heteroaryl | Compound 29 (Unsubstituted) | PA-1 (Ovarian), SW620 (Colon) | 0.41 µM, 1.4 µM | [19] |

| 2,3-Dihydro-1,8-naphthyridine | Compound 11 (Aminoalkyl side chain at C-7) | MIA PaCa-2 (Pancreatic) | 11 µM | [14] |

| Casein Kinase 2 (CK2) Inhibitor | CX-4945 (Silmitasertib) | (Biochemical Assay) | Kᵢ = 0.38 nM | [20] |

| TGF-β Type I Receptor (ALK5) Inhibitor | Compound 15 (Aminothiazole derivative) | (Biochemical Assay) | 6 nM | [21] |

| TGF-β Type I Receptor (ALK5) Inhibitor | Compound 19 (Pyrazole derivative) | (Biochemical Assay) | 4 nM | [21] |

Signaling Pathways in Cancer Targeted by Naphthyridines

Many naphthyridine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial nodes in signaling pathways that drive tumor growth and proliferation.

Caption: General Receptor Tyrosine Kinase (RTK) Inhibition Pathway.

A specific example is the inhibition of the Transforming Growth Factor-beta (TGF-β) pathway. Naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor, ALK5, blocking the downstream signaling cascade that promotes cancer cell growth and metastasis.[21]

Caption: Inhibition of the TGF-β/ALK5 Signaling Pathway.

Antimicrobial Activity

The historical success of nalidixic acid established naphthyridines as a cornerstone of antimicrobial research.[3][9] Many derivatives function similarly to quinolone antibiotics, primarily by inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[9][22] These enzymes are critical for bacterial DNA replication, and their inhibition leads to bactericidal effects.[9][22] This mechanism has proven effective against a range of Gram-positive and Gram-negative bacteria.[1][9]

Some modern derivatives have been developed to overcome growing antibiotic resistance.[2][9] Research has also shown that certain 1,8-naphthyridine compounds can potentiate the activity of existing fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a synergistic relationship.[23][24]

Quantitative Data: Antimicrobial Activity of Naphthyridine Derivatives

| Compound Class/Name | Specific Derivative Example | Target Microbe(s) | Activity (MIC) | Reference(s) |

| Canthinone Alkaloid | Canthin-6-one | S. aureus, E. coli | 0.49 µg/mL, 3.91 µg/mL | [1] |

| 1,8-Naphthyridine-3-carbonitrile | ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL | [25] |

| 2,7-Naphthyridine | Compound 10j | S. aureus | 8 mg/L (8 µg/mL) | [22] |

| Triazolo-naphthyridine | Compound 18 | Multidrug-resistant E. coli | 0.25 µg/mL | [12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of naphthyridine derivatives and for the evaluation of their biological activity.

Protocol 1: Synthesis via Multicomponent Reaction

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like naphthyridines in a single step, aligning with the principles of green chemistry.[26] The following is a representative protocol for a three-component synthesis of 1,8-naphthyridine derivatives.[26][27]

Objective: To synthesize 1,8-naphthyridine derivatives from 2-aminopyridine, an aldehyde, and a malononitrile derivative.

Materials:

-

Substituted 2-aminopyridine (1.0 mmol)

-

Substituted aldehyde (1.0 mmol)

-

Malononitrile or ethyl cyanoacetate (1.0 mmol)

-

Catalyst: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or similar Lewis acid (10 mol%)

-

Solvent: Acetonitrile (5 mL)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Thin Layer Chromatography (TLC) plate and chamber

-

Silica gel for column chromatography

Procedure:

-

To a 25 mL round-bottom flask, add the substituted 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the catalyst (0.1 mmol).

-

Add acetonitrile (5 mL) to the flask.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress using TLC until the starting materials are consumed.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The precipitated solid product is collected by filtration, washed with water, and dried.

-

If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixture).

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Caption: General workflow for the synthesis and purification of naphthyridines.

Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][23][24]

Objective: To determine the lowest concentration of a naphthyridine derivative that inhibits the visible growth of a specific bacterium.

Materials:

-

96-well microtiter plate

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Naphthyridine derivative stock solution (in a suitable solvent like DMSO)

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Positive control (bacterium in broth without compound)

-

Negative control (broth only)

-

Incubator (37°C)

Procedure:

-

Dispense 50 µL of sterile broth into all wells of the 96-well plate.

-

Add 50 µL of the naphthyridine stock solution to the first well of a row and mix, creating a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well. This creates a range of compound concentrations.

-

Prepare a standardized bacterial inoculum and dilute it in broth to a final concentration of ~5 x 10⁵ CFU/mL.

-

Add 50 µL of the diluted bacterial inoculum to each well (except the negative control wells). The final volume in each well is now 100 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

After incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[8]

Protocol 3: Cell-Based Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a naphthyridine derivative that inhibits 50% of cancer cell growth (IC₅₀).

Materials:

-

Human cancer cell line (e.g., MIA PaCa-2)

-

Complete cell culture medium

-

96-well cell culture plate

-

Naphthyridine derivative stock solution (in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the naphthyridine derivative in culture medium.

-

Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

General Drug Discovery Workflow

The development of naphthyridine-based drugs follows a standard discovery and development pipeline, from initial synthesis to the identification of a lead candidate.

Caption: General workflow from synthesis to lead identification.

Conclusion

The naphthyridine scaffold is a remarkably versatile and valuable core in medicinal chemistry.[8] Its derivatives have demonstrated an impressive breadth of biological activities, leading to the development of clinically important drugs for treating bacterial infections and various cancers.[12] The ease of chemical modification at multiple positions on the naphthyridine ring system allows for the fine-tuning of pharmacological properties, enabling the development of highly potent and selective agents.[20] Ongoing research continues to explore new applications for these compounds, targeting a wide range of diseases driven by aberrant cellular signaling, from viral infections to inflammatory disorders.[8][19] The information, data, and protocols provided in this guide offer a solid foundation for researchers to continue exploring the synthesis, biological evaluation, and mechanisms of action of this important class of compounds, paving the way for the discovery of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 14. academic.oup.com [academic.oup.com]

- 15. benchchem.com [benchchem.com]

- 16. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. tandfonline.com [tandfonline.com]

- 20. benchchem.com [benchchem.com]

- 21. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 26. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. 1,8-Naphthyridine synthesis [organic-chemistry.org]

The Evolving Pharmacology of 5,6,7,8-Tetrahydronaphthyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydronaphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth review of the pharmacology of this heterocyclic core and its derivatives, focusing on their mechanisms of action, quantitative biological activities, and the experimental methodologies used for their evaluation. This document aims to serve as a comprehensive resource for researchers actively involved in the discovery and development of novel therapeutics based on this promising chemical framework.

Core Pharmacological Activities

Derivatives of the 5,6,7,8-tetrahydronaphthyridine core have been identified as potent modulators of several key therapeutic targets, including chemokine receptors, viral enzymes, and nuclear receptors. The following sections detail the pharmacology of these interactions.

CXCR4 Antagonism

A significant area of investigation for 5,6,7,8-tetrahydronaphthyridine derivatives has been their potent antagonism of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4, in conjunction with its cognate ligand CXCL12, plays a crucial role in cell migration, hematopoiesis, and immune responses.[1][2] Its dysregulation is implicated in various pathologies, including cancer metastasis and HIV-1 entry into host cells.[3]

Mechanism of Action: 5,6,7,8-Tetrahydronaphthyridine-based CXCR4 antagonists act by competitively binding to the receptor, thereby blocking the interaction with CXCL12. This inhibition prevents the activation of downstream signaling pathways that are crucial for cell migration and survival. The binding of these antagonists to CXCR4 has been shown to be influenced by specific residues within the transmembrane domains of the receptor.[4]

Quantitative Data:

| Compound Class | Specific Derivative | Target | Assay Type | Potency (IC50) | Reference |

| 5,6,7,8-Tetrahydro-1,6-naphthyridines | Compound 30 | CXCR4 | HIV-1 entry inhibition | 7 nM | [5] |

| 5,6,7,8-Tetrahydro-1,6-naphthyridines | Compound 30 | CXCR4 | CXCR4 antagonism | 24 nM | [5] |

Experimental Protocols:

A common method to assess CXCR4 antagonism is through a competitive binding assay.

Protocol: CXCR4 Competitive Binding Assay

-

Cell Culture: CHO cells stably transfected with human CXCR4 are cultured to confluence.

-

Ligand Preparation: A fluorescently labeled CXCL12 ligand is prepared.

-

Competition: The transfected cells are incubated with varying concentrations of the test compound (5,6,7,8-tetrahydronaphthyridine derivative) in the presence of the fluorescently labeled CXCL12.

-

Detection: The amount of bound fluorescent ligand is quantified using flow cytometry.

-

Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the fluorescent ligand binding, is calculated from the dose-response curve.[4]

Signaling Pathway:

The antagonism of CXCR4 by 5,6,7,8-tetrahydronaphthyridine derivatives blocks the canonical G-protein-coupled receptor signaling cascade initiated by CXCL12. This includes the inhibition of Gαi-mediated pathways, leading to a reduction in intracellular calcium mobilization and the downstream activation of pathways like PI3K/AKT and MAPK, which are involved in cell proliferation and survival.[1][6]

HIV-1 Integrase Allosteric Inhibition

Certain 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[7][8] This viral enzyme is essential for the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[9]

Mechanism of Action: Unlike active site inhibitors, these allosteric inhibitors bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding pocket on the catalytic core domain of HIV-1 integrase.[7][8] This binding induces a conformational change in the integrase enzyme, leading to its aberrant multimerization and preventing its proper function in the late stages of viral replication.[10]

Quantitative Data:

| Compound Class | Specific Derivative | Target | Assay Type | Potency (EC50) | Reference |

| 5,6,7,8-Tetrahydro-1,6-naphthyridines | N/A | HIV-1 Integrase | Antiviral activity | N/A | [7] |

Experimental Protocols:

The inhibitory activity against HIV-1 integrase can be evaluated using biochemical assays.

Protocol: HIV-1 Integrase Strand Transfer Assay

-

Reagents: Recombinant HIV-1 integrase, a 3'-processed model viral DNA substrate, and a target DNA substrate are required.

-

Reaction Mixture: The integrase enzyme is pre-incubated with the test compound (5,6,7,8-tetrahydronaphthyridine derivative) at various concentrations.

-

Initiation: The viral DNA and target DNA substrates are added to the reaction mixture to initiate the strand transfer reaction.

-

Termination and Analysis: The reaction is stopped, and the products are separated by gel electrophoresis.

-

Quantification: The amount of strand transfer product is quantified to determine the inhibitory activity of the compound.[9]

Logical Relationship Diagram:

The allosteric inhibition of HIV-1 integrase by 5,6,7,8-tetrahydronaphthyridine derivatives follows a distinct mechanism that disrupts the normal viral replication cycle.

RORγt Inverse Agonism

A notable application of the 5,6,7,8-tetrahydronaphthyridine scaffold is in the development of inverse agonists for the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like IL-17.[11]

Mechanism of Action: RORγt inverse agonists bind to the ligand-binding domain of the receptor and stabilize a conformation that is unfavorable for the recruitment of co-activators. Instead, this conformation promotes the recruitment of co-repressors, leading to the suppression of RORγt-mediated gene transcription.[12][13]

Quantitative Data:

| Compound Class | Specific Derivative | Target | Assay Type | Potency (EC50/IC50) | Reference |

| 5,6,7,8-Tetrahydro-1,6-naphthyridines | TAK-828F | RORγt | FRET assay (agonist) | EC50: 3.7 µM | [12] |

| 5,6,7,8-Tetrahydro-1,6-naphthyridines | Compound 2 | RORγt | FRET assay (inverse agonist) | IC50: 2.0 µM | [12] |

Experimental Protocols:

The activity of RORγt inverse agonists can be determined using a cell-based reporter gene assay.

Protocol: RORγt Reporter Gene Assay

-

Cell Line: A human cell line (e.g., Jurkat) is transiently transfected with a RORγt expression vector and a reporter plasmid containing a ROR-responsive element upstream of a luciferase gene.

-

Compound Treatment: The transfected cells are treated with various concentrations of the test compound (5,6,7,8-tetrahydronaphthyridine derivative).

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 value, representing the concentration of the compound that causes a 50% reduction in luciferase activity, is calculated.[14]

Signaling Pathway:

RORγt inverse agonists modulate the differentiation of naive T cells into Th17 cells, thereby reducing the production of pro-inflammatory cytokines.

Other Reported Activities

Beyond the well-defined roles as CXCR4 antagonists, HIV-1 integrase inhibitors, and RORγt inverse agonists, the 5,6,7,8-tetrahydronaphthyridine scaffold has been explored for other therapeutic applications. For instance, certain derivatives have been investigated as antitumor agents that target tubulin polymerization.[15] Additionally, the related 5,6,7,8-tetrahydro-1,8-naphthyridine core has been utilized in the synthesis of αvβ3 integrin antagonists.[16] The development of radiolabeled 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives for PET imaging of metabotropic glutamate receptor 2 (mGluR2) highlights the adaptability of this scaffold for diagnostic purposes as well.[17]

Conclusion

The 5,6,7,8-tetrahydronaphthyridine core represents a highly versatile and pharmacologically significant scaffold. Its derivatives have demonstrated potent and specific activities against a range of important therapeutic targets. The continued exploration of this chemical space, aided by the detailed understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the development of novel and effective therapeutic agents for a variety of diseases. This guide provides a foundational understanding of the current state of 5,6,7,8-tetrahydronaphthyridine pharmacology, offering a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. Drug Design Targeting the CXCR4/CXCR7/CXCL12 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CXCR4 and CXCR7 Inhibition Ameliorates the Formation of Platelet–Neutrophil Complexes and Neutrophil Extracellular Traps through Adora2b Signaling [mdpi.com]

- 3. Computational modeling and experimental validation of the EPI-X4/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a significant scaffold in medicinal chemistry, appearing in molecules with potent biological activities, including as HIV-1 integrase allosteric inhibitors and retinoid-related orphan receptor γt (RORγt) inverse agonists.[1][2][3] The chirality of these scaffolds often plays a crucial role in their biological function, making their asymmetric synthesis a key focus in drug discovery and development. This document provides detailed application notes and protocols for a novel and efficient asymmetric synthesis of a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, as demonstrated in the synthesis of the potent RORγt inverse agonist, TAK-828F.[1][4][5][6] This approach represents the first reported enantioselective synthesis of this particular ring system.[1][4]

The described synthetic strategy is notable for its efficiency and scalability, avoiding chromatographic purification steps.[1][4] Key transformations in this synthesis include a Heck-type vinylation using ethylene gas, a unique ammonia-mediated formation of the dihydronaphthyridine intermediate, and a highly enantioselective ruthenium-catalyzed transfer hydrogenation to establish the chiral center.[1][4][5]

Overall Synthetic Strategy

The retrosynthetic analysis for the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold hinges on the asymmetric reduction of a dihydronaphthyridine intermediate. This key chiral tetrahydronaphthyridine can then be further functionalized. The dihydronaphthyridine precursor is envisioned to be formed through an intramolecular condensation following the amination of a 2-vinyl-3-acylpyridine derivative.[4]

Caption: Retrosynthetic analysis of the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

Experimental Protocols

Protocol 1: Synthesis of 2-Vinyl-3-acylpyridine Intermediate (19) via Heck-type Vinylation

This protocol describes the synthesis of a key 2-vinyl-3-acylpyridine intermediate via a Heck-type vinylation of a chloropyridine precursor with ethylene gas.[1][4]

Step 1: Synthesis of Pyridinyl-2-oxoacetamide (23)

-

Route A:

-

Cyanation of nicotinic acid chloride (21).

-

Bromide-mediated hydration to afford pyridinyl-2-oxoacetamide (23).[1]

-

-

Route B (High Yield):

-

Metalation of 2-chloro-6-methoxypyridine (24) with a Grignard reagent.

-

Treatment with diethyl oxalate at a mild temperature to introduce an ethyl oxalyl group, forming compound 25.

-

Treatment of compound 25 with ammonia in ethanol to yield pyridinyl-2-oxoacetamide (23).[1]

-

Step 2: Heck-type Vinylation of Pyridinyl-2-oxoacetamide (23)

-

Combine pyridinyl-2-oxoacetamide (23), a palladium source (e.g., Pd(OAc)₂), and a suitable ligand in a reaction vessel.

-

Pressurize the vessel with ethylene gas.

-

Heat the reaction mixture to the desired temperature and stir for the required duration.

-

Monitor the reaction progress by HPLC.

-

Upon completion, cool the reaction mixture and process the work-up to isolate the 2-vinyl-3-acylpyridine intermediate (19).

Protocol 2: Formation of Dihydronaphthyridine Intermediate (17)

This protocol details the unprecedented one-pot cyclization and amination of the 2-vinyl-3-acylpyridine intermediate to form the dihydronaphthyridine scaffold.[4]

-

Dissolve the 2-vinyl-3-acylpyridine intermediate (19) in a suitable solvent.

-

Introduce ammonia into the reaction mixture.

-

Heat the reaction mixture to facilitate the tandem amination and intramolecular condensation.

-

Monitor the formation of the dihydronaphthyridine (17) by HPLC.

-

Upon completion, perform an appropriate work-up to isolate the product.

Protocol 3: Asymmetric Transfer Hydrogenation of Dihydronaphthyridine (17)

This is the key stereochemistry-defining step, employing a ruthenium catalyst for the enantioselective reduction of the dihydronaphthyridine intermediate.[1][4]

-

In a reaction vessel, dissolve the dihydronaphthyridine intermediate (17).

-

Add the chiral ruthenium catalyst (e.g., catalyst 30 as described in the source literature).[1]

-

Introduce a hydrogen source for the transfer hydrogenation (e.g., formic acid/triethylamine mixture).

-

Stir the reaction at the optimized temperature until completion, monitoring by HPLC.

-

After the reaction is complete, perform a work-up procedure.

-

The resulting chiral (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide (16) can be further protected (e.g., with a Boc group) and purified by crystallization to enhance enantiomeric purity.[1]

Data Presentation

The efficiency of the key asymmetric transfer hydrogenation step was optimized through high-throughput screening of various catalysts and reaction conditions.

Table 1: Optimization of Asymmetric Transfer Hydrogenation of Dihydronaphthyridine (17) [1]

| Entry | Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Ru-Catalyst A | >99 | 85 |

| 2 | Rh-Catalyst B | 80 | 70 |

| 3 | Ir-Catalyst C | 95 | 65 |

| 4 | Catalyst 30 | >99 | 92 |

Data is illustrative and based on the description of high-throughput screening in the source literature. Catalyst 30 was identified as the optimal catalyst.

Experimental Workflow Visualization

The overall workflow for the asymmetric synthesis of the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is depicted below.

Caption: Overall workflow for the asymmetric synthesis of the target scaffold.

Application in Drug Discovery

The developed chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold serves as a crucial building block for the synthesis of TAK-828F, a potent and selective RORγt inverse agonist.[1][4] RORγt is a key regulator of Th17 cell differentiation and IL-17 production, making it a promising therapeutic target for various autoimmune diseases.[1] The ability to synthesize this scaffold in an enantiomerically pure form is critical for developing selective and effective therapeutics.

Caption: Signaling pathway targeted by the final drug compound.

References

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine as a Kinase Inhibitor

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them important targets for therapeutic development. The naphthyridine scaffold has been identified as a promising heterocyclic system for the development of kinase inhibitors. This document provides an overview of the potential application of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine as a kinase inhibitor, including hypothetical signaling pathways and standardized protocols for its evaluation.

Disclaimer: As of the latest literature review, specific kinase inhibitory activity, quantitative data (e.g., IC50 values), and detailed experimental validation for this compound are not publicly available. The following application notes and protocols are therefore based on the general methodologies used for characterizing novel kinase inhibitors and the known activities of other compounds sharing the naphthyridine core structure. These are intended to serve as a foundational guide for researchers initiating an investigation into the biological activities of this specific compound.

Hypothetical Kinase Targets and Signaling Pathways

Based on the activities of structurally related naphthyridine derivatives, this compound could potentially target kinases involved in cell proliferation, survival, and inflammation. Two such hypothetical pathways are outlined below.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is also commonly observed in various cancers.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Quantitative Data Summary

As no experimental data is currently available for this compound, the following tables are presented as templates for data organization once experiments are conducted.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |

| e.g., PI3Kα | TBD | TBD | e.g., TR-FRET |

| e.g., Raf-1 | TBD | TBD | e.g., Radiometric |

| e.g., mTOR | TBD | TBD | e.g., LanthaScreen |

| ... | TBD | TBD | ... |

| TBD: To Be Determined |

Table 2: Cellular Activity Profile

| Cell Line | Target Pathway | Cellular IC50 (µM) | Assay Type |

| e.g., MCF-7 | e.g., PI3K/Akt | TBD | e.g., CellTiter-Glo |

| e.g., A549 | e.g., MAPK/ERK | TBD | e.g., Western Blot |

| ... | ... | TBD | ... |

| TBD: To Be Determined |

Experimental Protocols

The following are detailed, generalized protocols for the initial characterization of a novel kinase inhibitor.

General Workflow for Kinase Inhibitor Characterization

Caption: General workflow for kinase inhibitor evaluation.

Protocol: In Vitro Kinase Activity Assay (Generic TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified kinases.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (e.g., biotinylated peptide)

-

Europium-labeled anti-phospho-substrate antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (this compound) dissolved in DMSO

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add the kinase and the biotinylated substrate to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents (Europium-labeled antibody and APC-streptavidin) and incubate in the dark for 60 minutes at room temperature.

-

Read the plate on a TR-FRET plate reader, measuring emission at both 620 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol: Cellular Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of the test compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

96-well clear-bottom, opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in cell culture medium.

-

Treat the cells with the serially diluted compound and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) by plotting the data using a dose-response curve fitting model.

Conclusion

While this compound remains an uncharacterized compound in the context of kinase inhibition, the provided hypothetical frameworks and standardized protocols offer a robust starting point for its investigation. The structural similarity of its naphthyridine core to known kinase inhibitors suggests that it is a molecule of interest for screening and further development. Future experimental work is required to elucidate its specific kinase targets, mechanism of action, and potential as a therapeutic agent.

Application Notes & Protocols: Cell-Based Assays for 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine and its Analogs as RORγt Inverse Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The nuclear receptor RORγt (Retinoic acid receptor-related orphan receptor gamma t) is a master regulator of T helper 17 (Th17) cell differentiation.[1][2][3] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[4][5] While crucial for host defense against certain pathogens, dysregulated Th17 cell activity is implicated in the pathogenesis of various autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[4][6] Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs.[4]

Compounds based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent inverse agonists of RORγt. This document provides detailed protocols for a panel of cell-based assays to characterize the activity of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine and related analogs as RORγt inverse agonists. The described assays will enable researchers to assess the compound's potency in inhibiting RORγt-mediated transcription, its effect on Th17 cell differentiation and cytokine production, and its general cellular cytotoxicity.

Signaling Pathway

RORγt is activated by various upstream signals, including cytokines like IL-6 and TGF-β, which initiate the differentiation of naive CD4+ T cells into Th17 cells.[7][8] Upon activation, RORγt, in conjunction with other transcription factors like STAT3 and IRF4, binds to ROR response elements (ROREs) in the promoter regions of target genes, driving the transcription of IL-17A and other key components of the Th17 pathway.[2][6] RORγt inverse agonists are small molecules that bind to the ligand-binding domain of RORγt, leading to a conformational change that inhibits the recruitment of co-activators and subsequently suppresses gene transcription.[4]

Experimental Protocols

RORγt Luciferase Reporter Assay

This assay is designed as a primary screen to quantify the ability of a compound to inhibit RORγt-mediated transcription in a cellular context. A reporter gene, typically Firefly luciferase, is placed under the control of a promoter containing ROR response elements (ROREs).

Materials:

-

Jurkat cells stably co-transfected with a RORγt expression vector and a RORE-driven luciferase reporter vector.

-

RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin.

-

Test compound (e.g., this compound).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., Promega Bright-Glo™).

-

Luminometer.

Protocol:

-

Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of the test compound in culture medium. Add 10 µL of the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) and a known RORγt inverse agonist as a positive control.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Mix briefly on an orbital shaker to induce cell lysis.

-

Measure the luminescence using a luminometer with an integration time of 0.5-1 second per well.[9]

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by fitting the dose-response data to a four-parameter logistic equation.

| Compound | RORγt Luciferase Reporter IC50 (nM) |

| This compound | Example: 150 |

| Analog B | Example: 75 |

| Analog C | Example: 500 |

| Positive Control | Example: 50 |

Human Th17 Cell Differentiation Assay

This assay assesses the effect of the compound on the differentiation of primary human naive CD4+ T cells into Th17 cells and their subsequent production of IL-17A.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs).

-

Naive CD4+ T cell isolation kit.

-

T cell activation/expansion kit (e.g., anti-CD3/CD28 beads).

-

Recombinant human cytokines: TGF-β1, IL-6, IL-1β, IL-23.

-

Anti-IFN-γ and Anti-IL-4 antibodies.

-

RPMI-1640 medium, FBS, penicillin-streptomycin.

-

Test compound.

-

96-well round-bottom tissue culture plates.

-

Human IL-17A ELISA kit.

Protocol:

-

Isolate naive CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

-

Seed the isolated naive CD4+ T cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells per well in 200 µL of complete RPMI-1640 medium.

-

Activate the cells with anti-CD3/CD28 beads.

-

Add the Th17 polarizing cytokine cocktail to the wells (final concentrations: e.g., 2.25 ng/mL TGF-β1, 30 ng/mL IL-6, 20 ng/mL IL-1β, 30 ng/mL IL-23).[8] Also, add anti-IFN-γ and anti-IL-4 antibodies to block differentiation into other T helper lineages.[8]

-

Add serial dilutions of the test compound to the wells.

-

Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

-

After the incubation period, centrifuge the plate and collect the cell culture supernatants.

-

Quantify the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit, following the manufacturer's protocol.

Data Analysis: Calculate the percentage of inhibition of IL-17A production for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

| Compound | Th17 IL-17A Production IC50 (nM) |

| This compound | Example: 250 |

| Analog B | Example: 120 |

| Analog C | Example: 800 |

| Positive Control | Example: 80 |

Cell Viability (MTT) Assay

This assay is performed to determine if the observed inhibition in the primary and secondary assays is due to a specific effect on the RORγt pathway or a result of general cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Materials:

-

Jurkat cells (or another relevant cell line).

-

RPMI-1640 medium, FBS, penicillin-streptomycin.

-

Test compound.

-

96-well flat-bottom tissue culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[12]

-

Microplate reader.

Protocol:

-

Seed Jurkat cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL) to each well.[10]

-

Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in the incubator or for a few hours at room temperature on a shaker until the crystals are fully dissolved.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

| Compound | Cell Viability CC50 (µM) | Selectivity Index (CC50/IC50) |

| This compound | Example: >50 | >333 |

| Analog B | Example: >50 | >667 |

| Analog C | Example: 10 | 20 |

| Positive Control | Example: >50 | >1000 |